4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID
Description
4-(4-Carboxybutanamido)benzoic acid is a benzoic acid derivative featuring a 4-carboxybutanamido substituent at the para position of the aromatic ring. The compound contains two carboxylic acid groups: one directly attached to the benzene ring and another within the butanamido side chain. This dual acidity likely enhances its water solubility and ability to participate in hydrogen bonding, making it suitable for applications in pharmaceuticals or materials science.
Properties
IUPAC Name |
4-(4-carboxybutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(2-1-3-11(15)16)13-9-6-4-8(5-7-9)12(17)18/h4-7H,1-3H2,(H,13,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFSDBCGVOXJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID typically involves the reaction of 4-aminobenzoic acid with a carboxybutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the carbonyl carbon of the carboxybutanoyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxybutanoyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Inferred values based on structural features.
Key Comparisons:
Substituent Effects on Acidity: The target compound’s dual carboxylic acid groups (benzoic acid + butanoic acid) likely result in lower pKa values (~2.5–3.5) compared to monosubstituted analogs like 4-hydroxybenzoic acid (pKa ~4.5) . Chlorine and fluorine substituents in analogs (e.g., 2-(4-chlorobenzamido)benzoic acid, pKa 3.38) enhance acidity via electron-withdrawing effects .
Solubility and Lipophilicity: The carboxybutanamido group increases hydrophilicity, favoring aqueous solubility.
Thermal Stability and Melting Points: Melting points correlate with crystallinity and intermolecular interactions. The fluorophenoxy derivative (171–175°C ) has a lower melting point than the chlorinated analog (204–205°C ), likely due to reduced hydrogen-bonding capacity. The target compound’s melting point is unconfirmed but expected to be moderate due to flexible side chains.
Biological and Industrial Applications :
- 4-Hydroxybenzoic acid is widely used as a preservative , while fluorinated/chlorinated analogs are explored for drug design due to metabolic stability . The target compound’s dual carboxylic acids may make it a candidate for metal chelation or pH-responsive materials.
Research Findings and Implications
- Structural Flexibility vs.
- Synergistic Acidity: Dual -COOH groups could enable unique coordination chemistry, useful in catalysis or nanotechnology.
- Safety Considerations : While 4-hydroxybenzoic acid has established safety data , the toxicity profile of the target compound requires further study, particularly regarding renal clearance (high polarity may reduce bioavailability).
Conclusion this compound distinguishes itself from analogs through enhanced hydrophilicity and dual acidity. Its structural features position it as a promising candidate for applications requiring water solubility and molecular interaction, though experimental validation is needed. Comparative analysis highlights the critical role of substituent choice in tuning physicochemical and functional properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
